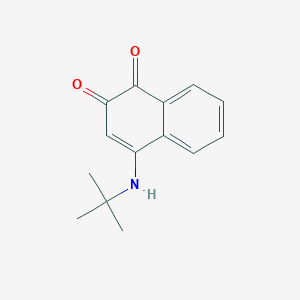
4-(tert-Butylamino)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butylamino)naphthalene-1,2-dione is a synthetic organic compound derived from naphthalene. It is characterized by the presence of a tert-butylamino group attached to the naphthalene ring at the 4-position and two carbonyl groups at the 1 and 2 positions. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,2-naphthoquinone and tert-butylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(tert-Butylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation Products: Higher oxidation state naphthoquinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthoquinones depending on the reagents used.
科学的研究の応用
4-(tert-Butylamino)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 4-(tert-Butylamino)naphthalene-1,2-dione is primarily attributed to its quinone structure, which can undergo redox cycling. This redox activity generates reactive oxygen species (ROS), leading to oxidative stress in cells. The compound can interact with various molecular targets, including enzymes and proteins, disrupting cellular processes and leading to cytotoxic effects. The exact pathways and targets may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the tert-butylamino group.
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
2,3-Dichloro-1,4-naphthoquinone: Exhibits different reactivity due to the presence of chlorine atoms.
Uniqueness
4-(tert-Butylamino)naphthalene-1,2-dione is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
54961-93-2 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
4-(tert-butylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)13(17)10-7-5-4-6-9(10)11/h4-8,15H,1-3H3 |
InChIキー |
YWHIHVFXOCDMTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC1=CC(=O)C(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


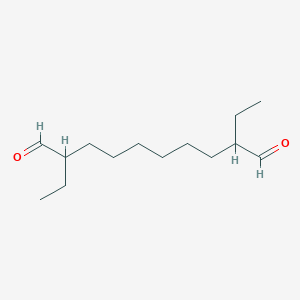
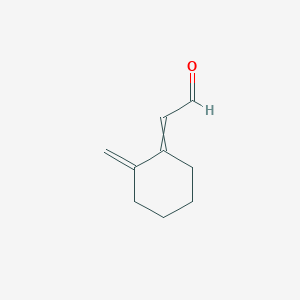
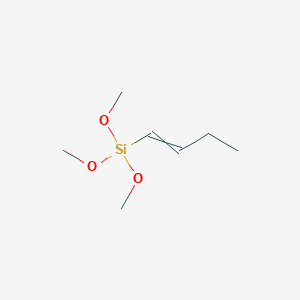
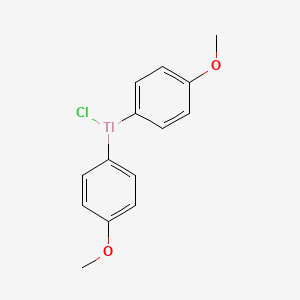
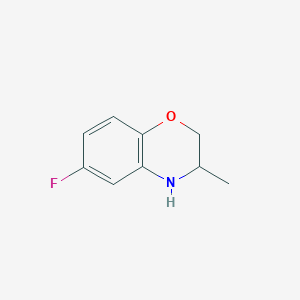
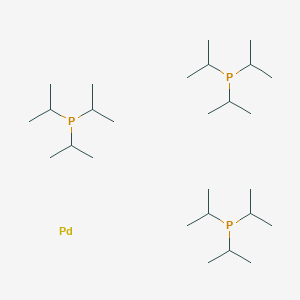
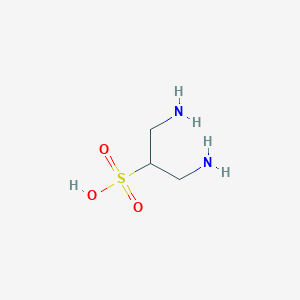
![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
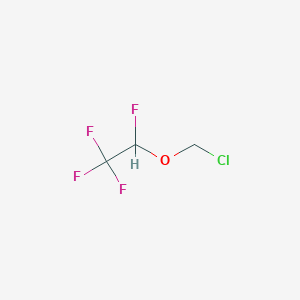
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
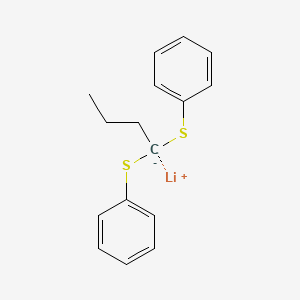

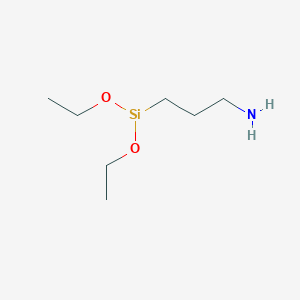
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
